(3-(4-fluorophenyl)azepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Indole and imidazole derivatives are synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Indole derivatives possess various biological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Chemosensors Development
A study highlights the development of fluorescent chemosensors using compounds like 4-Methyl-2,6-diformylphenol (DFP), which are capable of detecting a wide range of analytes including metal ions and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, suggesting the potential application of similar complex compounds in the development of advanced chemosensors for various applications (Roy, 2021).
Molecular Imaging
Another research area involves the use of organic fluorophores, such as those related to the chemical structure , in in vivo cancer diagnosis. This study reviews the toxicity of widely used fluorophores, indicating the necessity of investigating such compounds for safe administration in molecular imaging applications. Although certain fluorophores exhibit toxicity, their concentrations in molecular imaging are typically lower than toxic doses, suggesting their potential utility in real-time cancer detection with minimal adverse effects (Alford et al., 2009).
Drug Effects and Environmental Impacts
Research on synthetic cannabinoids, such as UR-144, provides insights into the effects of such compounds on the human body. This study documents the observed effects of UR-144, a compound structurally similar to the query compound, underscoring the importance of understanding the physiological impacts of novel synthetic compounds for both therapeutic purposes and potential risks (Adamowicz et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-27-19-10-7-16-12-21(24-20(16)13-19)22(26)25-11-3-2-4-17(14-25)15-5-8-18(23)9-6-15/h5-10,12-13,17,24H,2-4,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSGNDLWXBONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)azepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone |
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